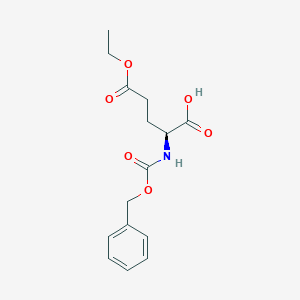
2-(FMOC-アミノ)-4-クロロ安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-chlorobenzoic acid” is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid . Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol.
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis
The molecular structure of this compound is characterized by a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid . The Fmoc group serves as a protective group for the amino acid during peptide synthesis .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 438.5 g/mol.科学的研究の応用
農薬研究
2-(FMOC-アミノ)-4-クロロ安息香酸: は、農薬分野における重要な有機中間体です 。この化合物は、除草剤や殺虫剤を含む様々な農薬の合成に利用されています。農業害虫に対する潜在的な生物活性を有する新規化合物の開発における役割は重要です。
医薬品開発
医薬品研究では、この化合物は、幅広い薬物の合成における構成要素として役立っています 。分子にFMOC保護されたアミノ基を導入する能力は、ペプチドや他の生物活性化合物の作成に不可欠です。
染料合成
この化合物の用途は、染料業界にも及び、複雑な染料の合成における中間体として使用されています 。クロロベンゼン部分は、染料の分子構造における重要な構成要素となり、色特性と安定性に影響を与えます。
ペプチド合成
2-(FMOC-アミノ)-4-クロロ安息香酸: は、ペプチド合成において不可欠であり、FMOC基はペプチド鎖の組み立て中にアミノ酸を保護します 。この保護は、望ましくない副反応を防ぎ、正しい配列が形成されるようにするために不可欠です。
材料科学
フルオレニルメチルオキシカルボニル(FMOC)基などの化合物の構造的特徴は、新規材料の開発に貢献します。 その固有の疎水性と芳香族性は、構成要素の自己集合を促進し、新しい高分子材料の創出につながります .
Safety and Hazards
This compound is classified as a warning under the GHS07 classification. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container .
作用機序
Target of Action
It’s known that fmoc-modified amino acids and short peptides possess eminent self-assembly features , which can promote the association of building blocks .
Mode of Action
The compound interacts with its targets through the inherent hydrophobicity and aromaticity of the Fmoc moiety . This interaction promotes the association of building blocks, leading to self-assembly . The Fmoc group is rapidly removed by base
Biochemical Pathways
It’s known that the synthesis of an fmoc-amino acid produces predictable amino-acid related impurities , which can negatively affect the outcome of peptide synthesis .
Pharmacokinetics
It’s known that the fmoc group is rapidly removed by base . This suggests that the compound might be rapidly metabolized and excreted.
Result of Action
It’s known that fmoc-modified amino acids and short peptides possess eminent self-assembly features , which can promote the association of building blocks . This suggests that the compound might have potential applications in the fabrication of functional materials .
Action Environment
It’s known that the fmoc group is rapidly removed by base This suggests that the compound’s action might be influenced by the pH of the environment .
特性
IUPAC Name |
4-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO4/c23-13-9-10-18(21(25)26)20(11-13)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPQSYSWHUYDEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332121-92-3 |
Source


|
| Record name | 4-Chloro-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332121-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














